Coumarin 545T
Overview
Description
Coumarin 545T is not explicitly mentioned in the provided papers. However, the papers discuss various coumarin derivatives and their synthesis, which can provide a general understanding of the coumarin class of compounds. Coumarins are a group of naturally occurring phenolic substances found in many plants. They are known for their sweet scent and are used in the fragrance industry, as well as in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest due to their biological significance. A green synthetic approach for benzylpyrazolyl coumarin derivatives was achieved through a one-pot four-component reaction, demonstrating the efficiency of using water as a solvent and glacial acetic acid as a catalyst . Another study reported the synthesis of π-expanded coumarins using a one-pot Suzuki reaction followed by visible light-driven electrocyclization, highlighting the importance of functional group modifications to alter optical properties . Additionally, a carbene-catalyzed formal [5 + 5] reaction was developed to construct multisubstituted coumarins, showcasing a method that forms both a benzene and a lactone ring in a single step . Transition-metal-catalyzed reactions have also been emphasized as attractive methodologies for coumarin synthesis under mild conditions .
Molecular Structure Analysis
The molecular structure of coumarin derivatives has been explored using various techniques. Single crystal X-ray diffraction analysis was used to investigate the crystal structure of benzylpyrazolyl coumarin, revealing the presence of strong intramolecular hydrogen bonds and other intermolecular interactions . Density Functional Theory (DFT) calculations were performed to provide detailed descriptions of the orbitals and spatial characteristics of newly synthesized coumarins . The crystal structure of a functionalized coumarin was established by X-ray diffraction analysis and compared with optimized parameters through DFT calculations .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving Coumarin 545T. However, they do discuss the synthesis of various coumarin derivatives and the reactions involved in their formation. For instance, the formation of benzylpyrazolyl coumarin derivatives involves a four-component reaction , while the synthesis of π-expanded coumarins incorporates a Suzuki reaction and electrocyclization . The carbene-catalyzed formal [5 + 5] reaction is another example of a chemical reaction used to generate coumarin structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The π-expanded coumarins exhibit intriguing optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by altering the attached functional groups . The antioxidant activity of certain coumarin derivatives has been studied and compared with ascorbic acid, indicating their potential as therapeutic agents . The antifungal activities of new coumarins have also been evaluated, showing significant activities against selected fungi .
Scientific Research Applications
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Fluorescence Probes
- Coumarin 545T is widely used in the field of biochemistry as a fluorescence probe .
- The compound’s high emission yield, excellent photo-stability, variable absorption range, and good solubility make it ideal for this application .
- It’s used to detect various analytes, contributing to the rapid development of research on fluorescent probes .
- The results have shown that coumarin fluorescent probes have broad prospects in biochemistry, environmental protection, and disease prevention .
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Charge-Transfer Materials
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Organic Light-Emitting Diodes (OLEDs)
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Environmental Protection
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Disease Prevention
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Laser Dyes
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Medicinal Chemistry
- In the field of medicinal chemistry , Coumarin 545T exhibits promising applications .
- The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
- Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .
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Fluorescent Probes for Metal Ions
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Synthesis and Reactivity
- In the field of organic chemistry , Coumarin 545T is used for its synthesis and reactivity .
- The synthesis and functionalization of coumarins have advanced with innovative strategies. This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures, thereby enhancing the biological and physico-chemical properties of the compounds obtained .
- Coumarin 545T is used in the field of analytical chemistry as a fluorescent probe for pH .
- Coumarin fluorescent probes can be used for the detection of pH .
Future Directions
The orientation distributions of vacuum-deposited organic emitters, including Coumarin 545T, have been revealed by single-molecule microscopy . This work opens the door to attaining unprecedented information on the factors that determine emitter orientation in current and future material systems for organic light-emitting devices .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMPJCOOXURQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408462 | |
Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 545T | |
CAS RN |
155306-71-1 | |
Record name | C 545T | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.